Cas no 1208081-39-3 (Methyl 2-(4-bromophenyl)thiazole-4-carboxylate)

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
- Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
- AG-C-82225
- AK101363
- ANW-60252
- CTK6J1132
- KB-114576
- KB-255087
- SCHEMBL12278085
- 1208081-39-3
- AKOS016003331
- DB-109139
- BS-26174
- DTXSID90724405
- Methyl2-(4-bromophenyl)thiazole-4-carboxylate
- 2-(4-bromophenyl)-thiazole-4-carboxylic acid methyl ester
- 4-Thiazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
- 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
- SY359409
- MFCD15142858
-
- MDL: MFCD15142858
- Inchi: InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
- InChI Key: PJHIWUICMRXOAE-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br
Computed Properties
- Exact Mass: 296.94600
- Monoisotopic Mass: 296.94591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- PSA: 67.43000
- LogP: 3.35920
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Security Information
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB302396-5 g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester; 95% |
1208081-39-3 | 5g |
€541.40 | 2023-04-26 | ||
TRC | M296363-100mg |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 100mg |
$69.00 | 2023-05-18 | ||
TRC | M296363-250mg |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 250mg |
$133.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760506-5g |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 98% | 5g |
¥3158.00 | 2024-08-09 | |
Ambeed | A717733-5g |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 97% | 5g |
$376.0 | 2024-04-25 | |
TRC | M296363-500mg |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 500mg |
$190.00 | 2023-05-18 | ||
Alichem | A059004042-5g |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 95% | 5g |
$400.00 | 2023-09-04 | |
abcr | AB302396-1 g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester; 95% |
1208081-39-3 | 1g |
€181.40 | 2023-04-26 | ||
Chemenu | CM190257-5g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester |
1208081-39-3 | 95% | 5g |
$338 | 2021-08-05 | |
Fluorochem | 224851-5g |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate |
1208081-39-3 | 95% | 5g |
£360.00 | 2022-02-28 |
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Related Literature
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3): A Comprehensive Overview
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3) is a significant compound in the realm of pharmaceutical and chemical research, exhibiting a unique structural framework that has garnered considerable attention from the scientific community. This compound, characterized by its thiazole core and brominated phenyl group, serves as a versatile intermediate in the synthesis of various bioactive molecules. The molecular structure of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate imparts distinct chemical properties that make it invaluable in medicinal chemistry and drug development.
The thiazole moiety is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom bonded to a five-membered ring, which is fused to a benzene ring in this case. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom at the para position of the phenyl ring enhances the electrophilicity of the molecule, making it a suitable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced pharmacological profiles. The compound Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. For instance, studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines by targeting specific enzymes involved in tumor progression. Additionally, preliminary investigations suggest that this compound may exhibit significant antimicrobial activity against drug-resistant bacteria, making it a promising candidate for developing new antibiotics.
The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the condensation of 4-bromobenzoyl chloride with thioamides to form the corresponding thiazole derivative. Subsequent esterification with methanol under acidic conditions yields the final product. Advanced synthetic techniques such as flow chemistry have also been explored to optimize the production process and improve scalability.
The pharmacological properties of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate have been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets, including kinases and transcription factors, which are crucial for regulating cellular processes. These interactions suggest potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Moreover, pharmacokinetic studies have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical efficacy.
The role of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate as a building block in drug discovery has not gone unnoticed by the pharmaceutical industry. Several companies are currently engaged in developing novel therapeutics based on thiazole derivatives. The versatility of this compound allows for modifications at multiple sites, enabling researchers to fine-tune its biological activity and selectivity. This adaptability has led to the identification of several lead compounds that are now undergoing further preclinical testing.
In conclusion, Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in future drug development efforts.
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